BenchChemオンラインストアへようこそ!

N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine

Chemical_procurement Analog_disambiguation Property-based_filtering

N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine (CAS 895640-21-8, molecular formula C24H21ClN2O3S, molecular weight 453.0 g/mol) is a fully synthetic 4-aminoquinoline derivative bearing a 4-chlorobenzenesulfonyl acceptor at the 3-position, an N-benzyl donor at the 4-amine, and a 6-ethoxy electron-donating group on the quinoline core. These structural features place the compound within the broad class of quinoline-sulfonamide hybrids, a scaffold widely associated with kinase inhibition, carbonic anhydrase modulation, and antimalarial activity.

Molecular Formula C24H21ClN2O3S
Molecular Weight 452.95
CAS No. 895640-21-8
Cat. No. B2526526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine
CAS895640-21-8
Molecular FormulaC24H21ClN2O3S
Molecular Weight452.95
Structural Identifiers
SMILESCCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=CC=C4
InChIInChI=1S/C24H21ClN2O3S/c1-2-30-19-10-13-22-21(14-19)24(27-15-17-6-4-3-5-7-17)23(16-26-22)31(28,29)20-11-8-18(25)9-12-20/h3-14,16H,2,15H2,1H3,(H,26,27)
InChIKeyYUDXTDZHRMIIFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine (CAS 895640-21-8) – Core Properties and Chemical Family


N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine (CAS 895640-21-8, molecular formula C24H21ClN2O3S, molecular weight 453.0 g/mol) is a fully synthetic 4-aminoquinoline derivative bearing a 4-chlorobenzenesulfonyl acceptor at the 3-position, an N-benzyl donor at the 4-amine, and a 6-ethoxy electron-donating group on the quinoline core. These structural features place the compound within the broad class of quinoline-sulfonamide hybrids, a scaffold widely associated with kinase inhibition, carbonic anhydrase modulation, and antimalarial activity. Vendor listings classify it as a quinoline-based research chemical offered at ≥95% purity for laboratory use. No published potency (IC50, Ki, MIC), selectivity, or pharmacokinetic data have been identified for this compound in peer-reviewed primary literature as of the search date, a critical consideration when comparing it against characterized in-class analogs.

Why Generic Substitution Fails for N-Benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine


Substituting 895640-21-8 with a structurally related analog is scientifically unsound without comparative bioassay data. The 6-ethoxy substituent is a documented modulator of electron density, metabolic stability, and target-binding conformation within quinoline-based inhibitor series; swapping it for a 6-methoxy, 6-fluoro, or unsubstituted analog can alter binding-site complementarity and ADME profiles in ways that are not predictable from structure alone. Similarly, the 4-chlorobenzenesulfonyl group influences both sulfonamide hydrogen-bonding capacity and lipophilicity relative to the unsubstituted benzenesulfonyl analog (CAS 899760-00-0) . Published SAR studies on quinoline-sulfonamide hybrids consistently demonstrate that small substituent changes cause large potency shifts against cancer-associated carbonic anhydrase isoforms and EGFR, underscoring the risk of unvalidated analog substitution. Without head-to-head experimental data, any claim of functional equivalence between closely related members of this chemotype is unjustified. [1]

Quantitative Evidence Guide for N-Benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine: What the Data Show and What Remains Unverified


Molecular Weight and Physicochemical Differentiation vs. Closest Listed Analogs

The target compound has a molecular weight of 453.0 g/mol (C24H21ClN2O3S), which is 78.5 Da heavier than the des-chloro, des-ethoxy analog 3-(benzenesulfonyl)-N-benzylquinolin-4-amine (374.5 g/mol, CAS 899760-00-0) and approximately 15 Da heavier than the 6-ethyl analog N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine (CAS 895640-16-1, ~438 g/mol). The cLogP is predicted to be approximately 5.2, roughly 1.0 log unit higher than the des-chloro, des-ethoxy comparator (predicted cLogP ~4.2), reflecting the combined contributions of the chloro and ethoxy substituents.

Chemical_procurement Analog_disambiguation Property-based_filtering

6-Ethoxy Substituent as a Pharmacophoric Discriminator: Inferred Impact on Target Binding

The 6-ethoxy group on the quinoline core is a well-precedented pharmacophoric element in kinase inhibitor design. In published quinoline-sulfonamide EGFR inhibitor series, the introduction of a 6-alkoxy substituent (e.g., methoxy, ethoxy) has been shown to modulate potency by up to 10-fold relative to the unsubstituted parent scaffold. Specifically, in one quinoline-sulfonamide series, a compound bearing a methoxy-substituted benzenesulfonamide tail (Compound 8c) exhibited an EGFR IC50 of 0.161 μM, statistically indistinguishable from Erlotinib (IC50 0.142 μM) [1]. While no direct bioassay data exist for 895640-21-8 itself, the class-level inference is that the 6-ethoxy substitution pattern in 895640-21-8 likely confers distinct target-binding behavior compared to des-ethoxy or 6-halo analogs, making it a non-substitutable chemotype for SAR exploration.

Quinoline_SAR Ethoxy_substituent Kinase_inhibitor_design

Patent Landscape Evidence: Alkyl Dihydroquinoline Sulfonamide Intellectual Property Coverage

A patent application titled 'Alkyl Dihydroquinoline Sulfonamide Compounds' (ASEAN Registration BNN20210073, effective 2022-05-21) claims a genus of alkyl dihydroquinoline sulfonamide compounds structurally encompassing the quinoline-sulfonamide core found in 895640-21-8. Separately, WO2023081967 ('Compounds and uses therefor,' filed 2022-11-10, published 2023-05-19, inventors Vrielink, Stubbs, and Kahler, assigned to the Marshall Centre, University of Western Australia) claims related quinoline-sulfonamide compounds for therapeutic use [1] [2]. The existence of active patent filings covering this chemotype space indicates that the target compound's structural class is considered commercially and therapeutically relevant by academic and industry inventors. 895640-21-8, with its specific combination of N-benzyl, 3-(4-chlorobenzenesulfonyl), and 6-ethoxy substituents, represents a distinct substitution pattern that may fall within the scope of these filings, making it a relevant probe molecule for IP evaluation and freedom-to-operate analysis within the quinoline-sulfonamide space.

Patent_intelligence IP_landscape Sulfonamide_chemotype

Procurement Guidance and Research Application Scenarios for N-Benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine


Quinoline-Sulfonamide SAR Library Expansion

Given the established SAR sensitivity of quinoline-sulfonamide hybrids to substituent variation at positions 3, 4, and 6 [1], 895640-21-8 provides a specific and non-redundant entry for expanding structure-activity libraries. Its 6-ethoxy group offers an intermediate electron-donating and lipophilic contribution distinct from common 6-methoxy, 6-methyl, and 6-halo analogs. Including this compound in a screening deck alongside the des-chloro analog (CAS 899760-00-0) and the 6-fluoro analog (CAS 895640-08-1) enables systematic probing of the 6-position’s electronic and steric requirements for target engagement.

Reference Standard for Analytical Method Development and Inventory Verification

The compound's well-defined molecular formula (C24H21ClN2O3S), molecular weight (453.0 g/mol), and SMILES string (CCOC1=CC2=C(NCC3=CC=CC=C3)C(=CN=C2C=C1)S(=O)(=O)C1=CC=C(Cl)C=C1) make it suitable as a reference standard for HPLC, LC-MS, and NMR-based identity and purity verification workflows. Its mass and retention time profile are sufficiently differentiated from the des-chloro analog (MW 374.5) and the 6-ethyl analog (MW ~438) to permit unambiguous chromatographic resolution, reducing the risk of inventory misidentification in compound management facilities.

IP Evaluation Probe for Quinoline-Sulfonamide Freedom-to-Operate Analysis

895640-21-8 resides within a chemotype space covered by active patent filings, including ASEAN application BNN20210073 and WO2023081967 [2] [3]. Organizations performing freedom-to-operate or patent landscape analyses for quinoline-sulfonamide therapeutics can use this compound as a structurally representative probe to test the breadth of existing claims, particularly the combination of a 4-chloro substituent on the benzenesulfonyl ring with a 4-N-benzylamine and a 6-alkoxy group.

Quote Request

Request a Quote for N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.